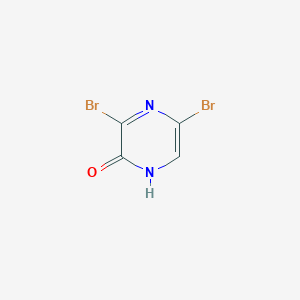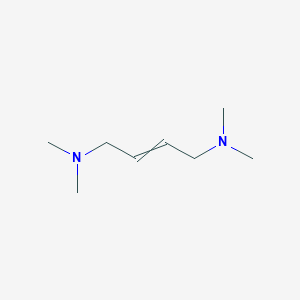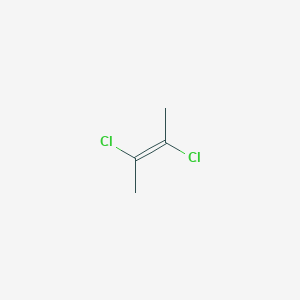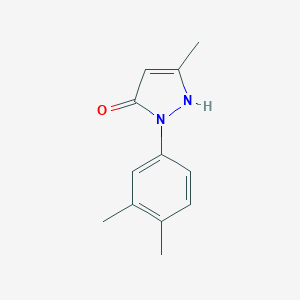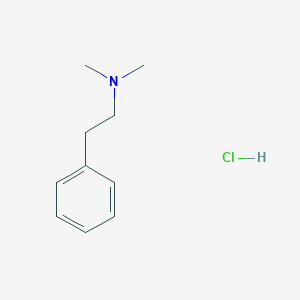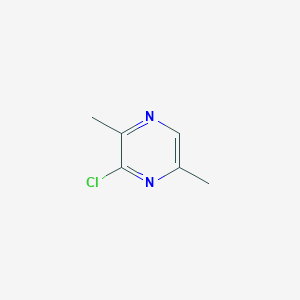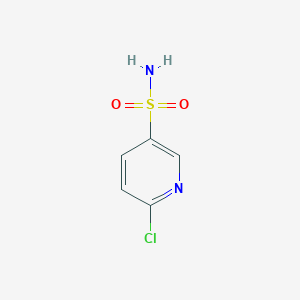
6-氯吡啶-3-磺酰胺
概述
描述
6-Chloropyridine-3-sulfonamide is a chemical compound with various applications in chemistry and related fields. Its molecular structure and properties have been studied to understand its potential uses and chemical behavior.
Synthesis Analysis
- The synthesis of derivatives of 6-Chloropyridine-3-sulfonamide involves multiple steps, including coupling reactions and hydrolysis. For example, one derivative, C11H10ClN3O2S, was synthesized via a sulfonamide derivative route (Suchetan et al., 2013).
Molecular Structure Analysis
- The molecular structure of 6-Chloropyridine-3-sulfonamide derivatives shows varied hydrogen-bonding arrangements. The dihedral angle between the pyridine rings and the anti-conformation of N atoms in the chloropyridine ring are noteworthy (Suchetan et al., 2013).
Chemical Reactions and Properties
- This compound's chemical behavior includes forming one-dimensional chains through hydrogen bonds. Its derivatives have shown the capability to form supramolecular structures through hydrogen bonding, demonstrating its versatility in forming complex molecular arrangements (Xin-biao Mao et al., 2006).
Physical Properties Analysis
- The crystalline structure of 6-Chloropyridine-3-sulfonamide derivatives, as observed under X-ray crystallography, reveals important aspects of its physical properties, like bond angles and distances, critical for understanding its chemical reactivity and interactions (Suchetan et al., 2013).
科学研究应用
抗菌活性: 由氯磺酰异氰酸酯合成的磺酰胺衍生物,包括 6-氯吡啶-3-磺酰胺,对大肠杆菌和金黄色葡萄球菌的临床菌株表现出显着的抑菌活性 (Boufas 等人,2014).
衍生物的生物活性: 研究提高了甲基尿嘧啶磺酰氯的产率及其与胺的相互作用,从而产生了具有潜在生物活性的新化合物,表明了 6-氯吡啶-3-磺酰胺等化合物的多功能性 (Abdo-Allah 等人,2018).
药物-微管蛋白相互作用: 包括 6-氯吡啶-3-磺酰胺衍生物在内的磺酰胺药物可以可逆地结合到微管蛋白的秋水仙碱位点,诱导蛋白质的构象变化,这对于理解药物机制非常重要 (Banerjee 等人,2005).
络合物形成中的氢键: 研究表明,磺酰胺在苯溶液中与 18-冠-6 形成结晶络合物,表明氢键的重要性,这一特征与理解 6-氯吡啶-3-磺酰胺相互作用有关 (Takayama 等人,1977).
抗糖尿病活性: 具有磺酰胺部分的新型吡啶基杂环化合物,如 6-氯吡啶-3-磺酰胺,已显示出显着的抗糖尿病活性 (Sadawarte 等人,2021).
潜在的抗分枝杆菌剂: 新型磺酰胺对结核分枝杆菌β-碳酸酐酶表现出优异的纳摩尔抑制活性,表明在开发抗分枝杆菌剂方面具有潜力 (Güzel 等人,2009).
晶体结构分析: 6-氯吡啶-3-磺酰胺衍生物的晶体结构显示了特定的基序和氢键,有助于理解其分子相互作用 (Suchetan 等人,2013).
医疗治疗: 包括源自 6-氯吡啶-3-磺酰胺的磺酰胺抑制剂在内的各种医疗治疗中具有价值,例如 HIV 蛋白酶抑制剂、抗癌剂和阿尔茨海默病药物 (Gulcin & Taslimi, 2018).
氯化和氧化研究: 自由氯对磺酰胺进行氯化和氧化的研究提供了对这些化合物(包括 6-氯吡啶-3-磺酰胺)的稳定性和反应性的见解 (Gaffney 等人,2016).
光学和磁性活动: 配体中的吸电子磺酰胺基团,例如 6-氯吡啶-3-磺酰胺中的基团,会导致杂二金属化合物中独特的光学和磁性性质 (Edder 等人,2000).
安全和危害
6-Chloropyridine-3-sulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
未来方向
While specific future directions for 6-Chloropyridine-3-sulfonamide are not detailed in the search results, research into related substances and relevant analogues of APIs is of great importance . Key intermediates containing synthetic building blocks and privilege scaffolds usually play a significant role . Some related substances might be discovered to exhibit other biological activities and pharmacological actions based on the drug repositioning strategy .
属性
IUPAC Name |
6-chloropyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBWOQXTHBAGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360919 | |
| Record name | 6-chloropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridine-3-sulfonamide | |
CAS RN |
40741-46-6 | |
| Record name | 6-chloropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

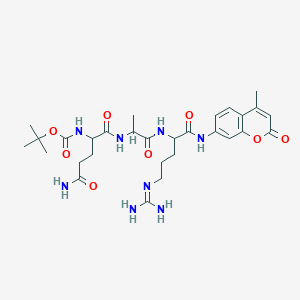
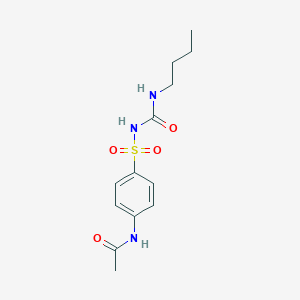
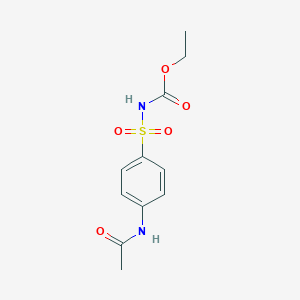
![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)
![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)
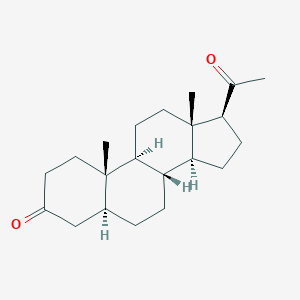
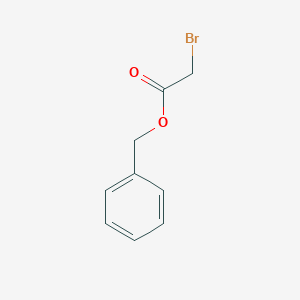
![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)
